N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . This core is then further functionalized through sulfonylation and benzylation reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.
N-benzyl-3-anilinopropanamide: A related compound used in the synthesis of tetrahydroquinoline derivatives.
N-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl)benzamide: A similar compound with a carbonothioyl group instead of a sulfonyl group.
Uniqueness
N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-17-18-7-2-1-3-8-18)20-12-14-21(15-13-20)29(27,28)25-16-6-10-19-9-4-5-11-22(19)25/h1-5,7-9,11-15H,6,10,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRNHRCQIVTIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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